![molecular formula C12H20O4 B14428812 3-Acetyl-5-[(pentyloxy)methyl]oxolan-2-one CAS No. 81840-73-5](/img/structure/B14428812.png)
3-Acetyl-5-[(pentyloxy)methyl]oxolan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-acetyl-5-(pentoxymethyl)oxolan-2-one is a chemical compound with a unique structure that includes an oxolan-2-one ring substituted with acetyl and pentoxymethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetyl-5-(pentoxymethyl)oxolan-2-one typically involves the reaction of oxolan-2-one derivatives with acetylating agents and pentoxymethyl groups. One common method includes the acetylation of oxolan-2-one using acetic anhydride in the presence of a catalyst such as pyridine. The pentoxymethyl group can be introduced through a nucleophilic substitution reaction using pentoxymethyl chloride under basic conditions .
Industrial Production Methods
Industrial production of 3-acetyl-5-(pentoxymethyl)oxolan-2-one may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
3-acetyl-5-(pentoxymethyl)oxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the acetyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted oxolan-2-one derivatives.
Aplicaciones Científicas De Investigación
3-acetyl-5-(pentoxymethyl)oxolan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-acetyl-5-(pentoxymethyl)oxolan-2-one involves its interaction with specific molecular targets. The acetyl group can act as an electrophile, reacting with nucleophiles in biological systems. The pentoxymethyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
Oxolan-2-one: The parent compound without the acetyl and pentoxymethyl substitutions.
3-acetyl-oxolan-2-one: Lacks the pentoxymethyl group.
5-(pentoxymethyl)oxolan-2-one: Lacks the acetyl group.
Uniqueness
3-acetyl-5-(pentoxymethyl)oxolan-2-one is unique due to the presence of both acetyl and pentoxymethyl groups, which confer distinct chemical and physical properties.
Propiedades
Número CAS |
81840-73-5 |
|---|---|
Fórmula molecular |
C12H20O4 |
Peso molecular |
228.28 g/mol |
Nombre IUPAC |
3-acetyl-5-(pentoxymethyl)oxolan-2-one |
InChI |
InChI=1S/C12H20O4/c1-3-4-5-6-15-8-10-7-11(9(2)13)12(14)16-10/h10-11H,3-8H2,1-2H3 |
Clave InChI |
ARHBFJHWTPKGQG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCOCC1CC(C(=O)O1)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2H-Indeno[5,6-d]oxazole-2,7(3H)-dione, 5,6-dihydro-3,5-dimethyl-](/img/structure/B14428731.png)

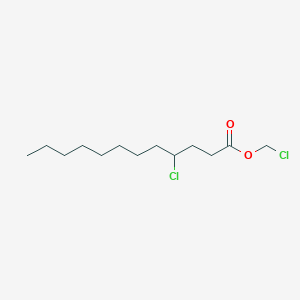
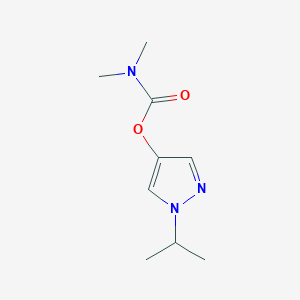
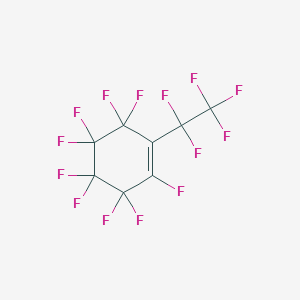
![5,5a-Dihydroxy-1,1,7,9-tetramethyl-11-oxo-4-[(tetradecanoyloxy)methyl]-1a,2,5,5a,6,9,10,10a-octahydro-1h-2,8a-methanocyclopenta[a]cyclopropa[e][10]annulen-6-yl tetradecanoate](/img/structure/B14428776.png)
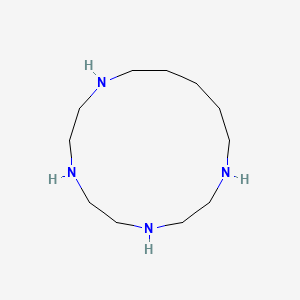
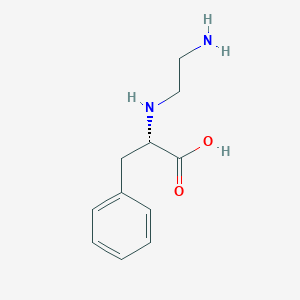
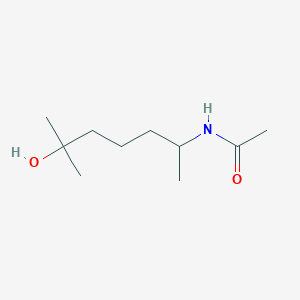
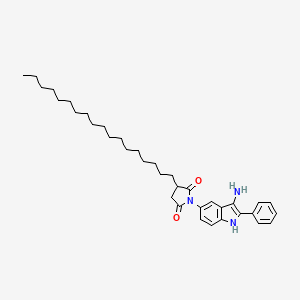
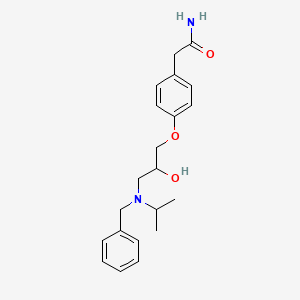
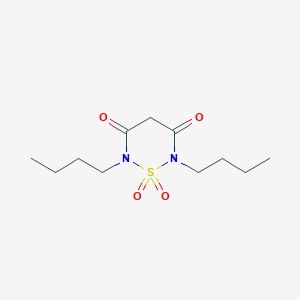

![3-[(4-Chlorophenyl)sulfanyl]butanal](/img/structure/B14428813.png)
